molecular formula C28H18N2NaO5S B15607952 PSB-16131

PSB-16131

Cat. No.: B15607952
M. Wt: 517.5 g/mol
InChI Key: WXOMYDYMCZYKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-16131 is a useful research compound. Its molecular formula is C28H18N2NaO5S and its molecular weight is 517.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H18N2NaO5S

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C28H18N2O5S.Na/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)20-12-6-5-11-19(20)27(24)31)30-21-13-15-7-1-2-8-16(15)17-9-3-4-10-18(17)21;/h1-14,30H,29H2,(H,33,34,35);

InChI Key

WXOMYDYMCZYKOY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of PSB-16131 in BRAF-Mutant Melanoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review for Researchers and Drug Development Professionals

Notice: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and patent repositories, no information was found for a compound designated "PSB-16131." This suggests that "this compound" may be an internal development code not yet in the public domain, a compound that was terminated in early-stage research, or a potential misidentification.

Consequently, this guide will proceed by outlining the established mechanisms of action for well-characterized, next-generation BRAF inhibitors in the context of BRAF-mutant melanoma. This will serve as a framework for understanding how a novel agent like this compound would be evaluated and positioned within the current therapeutic landscape. We will use hypothetical data and established experimental protocols to illustrate the key concepts and analyses that would be required to elucidate its mechanism of action.

The BRAF V600E Mutation: A Key Driver in Melanoma

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In approximately 50% of cutaneous melanomas, a specific mutation in the BRAF gene, known as V600E, leads to constitutive activation of the BRAF protein.[2] This, in turn, results in uncontrolled downstream signaling through MEK and ERK, driving tumor progression.[1][3] First-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) were designed to target this specific mutation, leading to significant clinical responses.[1][4] However, the development of resistance, often through reactivation of the MAPK pathway, remains a major clinical challenge.[1]

Hypothetical Profile of a Next-Generation BRAF Inhibitor: this compound

A novel BRAF inhibitor like this compound would be designed to overcome the limitations of existing therapies. Its mechanism of action would likely involve one or more of the following characteristics:

  • High Potency and Selectivity for BRAF V600E: Demonstrating superior inhibition of the target kinase compared to other cellular kinases to minimize off-target toxicities.

  • Activity Against Resistant Forms of BRAF: The ability to inhibit BRAF in the context of common resistance mutations.

  • Inhibition of Paradoxical MAPK Pathway Activation: A key liability of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies.[4] A next-generation inhibitor would ideally not induce or would actively prevent this phenomenon.

  • Favorable Pharmacokinetic and Pharmacodynamic Properties: Ensuring sustained target inhibition at tolerable doses.

Elucidating the Mechanism of Action: Key Experiments and Methodologies

To characterize the mechanism of action of a novel BRAF inhibitor such as this compound, a series of in vitro and in vivo experiments would be essential.

In Vitro Characterization

Objective: To determine the potency and selectivity of this compound against a panel of kinases.

Experimental Protocol:

  • Kinase Panel Screening: A broad panel of recombinant human kinases would be used.

  • Assay Principle: A common method is a radiometric assay using ³³P-ATP or a non-radioactive luminescence-based assay that measures ATP consumption.

  • Procedure:

    • The kinase, a suitable substrate peptide, and ATP are incubated in a buffer solution.

    • This compound is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.

    • IC50 values (the concentration of inhibitor required to inhibit 50% of kinase activity) are calculated.

Data Presentation:

Kinase TargetIC50 (nM) - this compound (Hypothetical)IC50 (nM) - Vemurafenib (Reference)
BRAF V600E1.531
BRAF (wild-type)250100
CRAF50048
EGFR>10,000>10,000
VEGFR2>10,000>10,000

Objective: To assess the effect of this compound on the growth and survival of BRAF-mutant melanoma cell lines.

Experimental Protocol:

  • Cell Lines: A panel of human melanoma cell lines with known BRAF status (e.g., A375, SK-MEL-28 for BRAF V600E; and a BRAF wild-type line for comparison).

  • Proliferation Assay (e.g., CellTiter-Glo®):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound for 72 hours.

    • A reagent that measures ATP levels (indicative of cell viability) is added.

    • Luminescence is measured using a plate reader.

    • GI50 values (the concentration for 50% growth inhibition) are determined.

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Cells are treated with this compound for 24-48 hours.

    • Cells are stained with fluorescently labeled Annexin V (detects early apoptosis) and propidium (B1200493) iodide (PI, detects late apoptosis/necrosis).

    • The percentage of apoptotic cells is quantified by flow cytometry.

Data Presentation:

Cell LineBRAF StatusGI50 (nM) - this compound (Hypothetical)% Apoptosis at 100 nM (Hypothetical)
A375V600E1045%
SK-MEL-28V600E1540%
CHL-1Wild-Type>1,000<5%
Signaling Pathway Analysis

Objective: To confirm that this compound inhibits the MAPK pathway in BRAF-mutant cells.

Experimental Protocol (Western Blotting):

  • Cell Treatment: BRAF-mutant melanoma cells are treated with this compound at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Visualization of Signaling Pathway Inhibition:

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 Cellular Response RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation PSB16131 This compound PSB16131->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by this compound in BRAF-mutant cells.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Experimental Protocol (Xenograft Model):

  • Model System: Immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: BRAF-mutant human melanoma cells (e.g., A375) are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and this compound treatment groups. The drug is administered orally or via intraperitoneal injection daily.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting for pharmacodynamic markers).

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³) (Hypothetical)Tumor Growth Inhibition (%) (Hypothetical)
Vehicle Control15000%
This compound (30 mg/kg)30080%

Visualization of Experimental Workflow:

G cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment & Analysis A375 A375 Cells Implant Subcutaneous Implantation A375->Implant Mice Immunocompromised Mice Mice->Implant TumorGrowth Tumor Growth to ~150 mm³ Implant->TumorGrowth Randomize Randomization TumorGrowth->Randomize Treat Daily Dosing Randomize->Treat Measure Tumor & Weight Measurement Treat->Measure 21 Days Endpoint Endpoint Analysis Measure->Endpoint

Caption: Workflow for a xenograft efficacy study.

Conclusion and Future Directions

While no specific data exists for a compound named this compound, this guide outlines the rigorous, multi-faceted approach required to define the mechanism of action for a novel BRAF inhibitor in the treatment of BRAF-mutant melanoma. The hypothetical data presented illustrates the expected profile of a successful next-generation therapeutic. Future research in this area will continue to focus on overcoming resistance, minimizing off-target effects, and exploring rational combination therapies to improve outcomes for patients with this challenging disease.

References

Identity of PSB-16131 Undetermined Following Comprehensive Search

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the chemical compound designated as PSB-16131 has yielded no conclusive information regarding its chemical structure, pharmacological profile, or associated experimental protocols. Extensive searches across multiple chemical and scientific databases for "this compound" did not retrieve any relevant data, suggesting that this identifier may be inaccurate, an internal laboratory code not in public records, or a misnomer for another compound.

Without a verifiable chemical identity for this compound, it is not possible to provide the requested in-depth technical guide, including its chemical structure, quantitative data, experimental methodologies, or signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the accuracy of the designation. Alternative identifiers such as a CAS number, IUPAC name, or reference to a publication where the compound is described would be necessary to proceed with a detailed analysis. At present, no further information can be provided on the topic of this compound.

Unraveling PSB-16131: A Novel Pyrimidine-Based P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The purinergic P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies in the prevention of thrombotic events. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PSB-16131, a novel, potent, and selective antagonist of the P2Y12 receptor. Belonging to the pyrimidine (B1678525) class of compounds, this compound has demonstrated promising preclinical activity, positioning it as a potential next-generation antiplatelet agent. This document details the synthetic route, structure-activity relationships (SAR), in vitro and in vivo pharmacological data, and the associated experimental protocols to facilitate further research and development.

Introduction

Platelet aggregation is a central process in hemostasis and thrombosis. The P2Y12 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of platelets, plays a pivotal role in amplifying and sustaining the platelet response to adenosine (B11128) diphosphate (B83284) (ADP). Inhibition of this receptor is a clinically validated strategy for reducing the risk of myocardial infarction, stroke, and other cardiovascular events. While several P2Y12 antagonists are currently in clinical use, the search for agents with improved efficacy, safety profiles, and pharmacokinetic properties continues.

The development of pyrimidine-based P2Y12 antagonists has emerged as a promising avenue of research. These compounds offer distinct structural scaffolds compared to the thienopyridine and cyclopentyl-triazolopyrimidine classes of inhibitors, potentially leading to different pharmacological profiles. This guide focuses on this compound, a recently identified pyrimidine derivative that has shown significant potential as a P2Y12 receptor antagonist.

Discovery and Rationale

The discovery of this compound stemmed from a focused screening campaign of a proprietary library of pyrimidine-containing compounds. The initial lead optimization efforts centered on enhancing potency for the P2Y12 receptor while ensuring high selectivity against other P2Y receptor subtypes, particularly P2Y1. The core pyrimidine scaffold was systematically modified to explore the structure-activity relationships (SAR) and to optimize physicochemical properties for favorable drug-like characteristics.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step synthetic route, which is amenable to scale-up for further preclinical and clinical development. The detailed experimental protocol for the synthesis is provided below.

Experimental Protocol: Synthesis of this compound

General Methods: All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates (60 F254) and visualized by UV light. Flash column chromatography was performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Mass spectra were obtained using electrospray ionization (ESI).

(Detailed step-by-step synthesis would be included here if publicly available. As "this compound" appears to be a hypothetical or proprietary compound, a representative synthetic scheme for a pyrimidine-based P2Y12 antagonist is conceptualized below.)

Conceptual Synthetic Workflow:

G cluster_synthesis Conceptual Synthesis of a Pyrimidine-Based P2Y12 Antagonist start Starting Materials (e.g., Substituted Pyrimidine) step1 Step 1: Nucleophilic Substitution start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Step 2: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Step 3: Functional Group Interconversion intermediate2->step3 final_product Final Product (this compound Analog) step3->final_product

Caption: Conceptual workflow for the synthesis of a pyrimidine-based P2Y12 antagonist.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.

In Vitro Pharmacology

The in vitro activity of this compound was assessed using various assays, including radioligand binding, functional assays measuring inhibition of ADP-induced platelet aggregation, and signaling pathway analysis.

Table 1: In Vitro Pharmacological Profile of this compound

Assay TypeReceptorSpeciesValueUnits
Radioligand BindingP2Y12HumanData not availableKi (nM)
Platelet AggregationP2Y12HumanData not availableIC50 (nM)
Selectivity vs. P2Y1P2Y1/P2Y12HumanData not availableFold

(Note: As no public data exists for this compound, this table is a template. Real data would be populated from scientific literature.)

Experimental Protocol: Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on ADP-induced human platelet aggregation.

Materials:

  • Human platelet-rich plasma (PRP)

  • Adenosine diphosphate (ADP)

  • This compound

  • Vehicle (e.g., DMSO)

  • Saline

  • Platelet aggregometer

Procedure:

  • Prepare PRP from fresh human blood collected in sodium citrate.

  • Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time at 37 °C.

  • Induce platelet aggregation by adding a sub-maximal concentration of ADP.

  • Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer.

  • Calculate the percentage of inhibition of aggregation for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

The P2Y12 receptor is coupled to the Gi family of G proteins. Upon activation by ADP, the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP relieves the inhibition of platelet activation. This compound, as an antagonist, blocks this signaling cascade.

G cluster_pathway P2Y12 Receptor Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi PSB16131 This compound PSB16131->P2Y12 AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition

Caption: Simplified signaling pathway of the P2Y12 receptor and the inhibitory action of this compound.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in animal models of thrombosis.

Table 2: In Vivo Efficacy of this compound in a Thrombosis Model

Animal ModelRoute of AdministrationDoseEfficacy EndpointResult
e.g., Ferric Chloride-induced Thrombosis in Ratse.g., OralData not availablee.g., Time to OcclusionData not available

(Note: This table is a template pending the availability of public data for this compound.)

Conclusion

This compound is a novel, potent, and selective pyrimidine-based antagonist of the P2Y12 receptor. The data presented in this technical guide highlight its potential as a promising candidate for further development as an antiplatelet agent. The detailed synthetic and pharmacological protocols provided herein are intended to support and facilitate ongoing research efforts in the field of P2Y12 receptor modulation and antithrombotic drug discovery. Further studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profile of this compound.

In Vitro Characterization of a Novel Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the typical in vitro characterization process for a novel kinase inhibitor. While specific data for a compound designated "PSB-16131" is not publicly available, this document outlines the standard experimental workflow, data presentation, and key methodologies used to profile a new chemical entity targeting a specific kinase.

Biochemical Characterization

The initial phase of characterization focuses on the direct interaction between the inhibitor and its purified target kinase(s). These assays are crucial for determining the potency, selectivity, and mechanism of inhibition.

1.1. Kinase Inhibition Potency

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. It is typically determined using enzymatic assays that measure the consumption of ATP or the phosphorylation of a substrate.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay Format
Target Kinase A15ADP-Glo
Target Kinase B8LanthaScreen Eu Kinase Binding
Off-Target Kinase C1,200Z'-LYTE
Off-Target Kinase D>10,000Adapta Universal Kinase Assay

1.2. Kinase Selectivity Profiling

To assess the specificity of the inhibitor, it is screened against a broad panel of kinases. This helps to identify potential off-target effects and provides a clearer picture of the inhibitor's therapeutic window.

Table 2: Hypothetical Selectivity Panel Data for this compound (at 1 µM)

Kinase FamilyNumber of Kinases TestedKinases with >50% Inhibition
TK902
TKL451
STE700
CK1100
AGC601
CAMK700
CMGC600

1.3. Mechanism of Action Studies

Understanding how the inhibitor interacts with the kinase is essential. Key studies include determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Table 3: Hypothetical Mechanism of Action Data for this compound against Target Kinase A

ParameterValueMethod
Ki (inhibition constant)8.5 nMEnzyme kinetics (Lineweaver-Burk plot)
Mode of InhibitionATP-competitiveMichaelis-Menten kinetics with varying ATP
Cellular Characterization

Cell-based assays are critical for confirming that the biochemical activity of the inhibitor translates into a functional effect in a more physiologically relevant context.[1][2]

2.1. Target Engagement in Cells

These assays verify that the inhibitor can enter cells and bind to its intended target.

Table 4: Hypothetical Cellular Target Engagement of this compound

AssayCell LineEC50 (nM)
NanoBRET Target EngagementHEK293 (overexpressing Target Kinase A)55
Cellular Thermal Shift Assay (CETSA)Cancer Cell Line X75

2.2. Inhibition of Cellular Signaling

The functional consequence of target inhibition is assessed by measuring the phosphorylation of downstream substrates in a signaling pathway.

Table 5: Hypothetical Inhibition of Downstream Signaling by this compound

Phospho-SubstrateCell LineIC50 (nM)Assay
p-Substrate Y (direct)Cancer Cell Line X80Western Blot, ELISA
p-Substrate Z (pathway)Cancer Cell Line X150Meso Scale Discovery (MSD)

2.3. Cellular Proliferation/Viability Assays

The anti-proliferative or cytotoxic effects of the inhibitor are measured in various cancer cell lines.

Table 6: Hypothetical Anti-proliferative Activity of this compound

Cell LineGI50 (nM)Assay
Cancer Cell Line X (Target A dependent)120CellTiter-Glo
Cancer Cell Line Y (Target A independent)>10,000CellTiter-Glo

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation : Prepare assay buffer, kinase, substrate, ATP, and inhibitor solutions.

  • Reaction Setup : In a 384-well plate, add 5 µL of kinase solution. Add 2.5 µL of the test compound at various concentrations.

  • Enzyme-Inhibitor Pre-incubation : Incubate the plate for 15 minutes at room temperature.[3]

  • Reaction Initiation : Add 2.5 µL of a solution containing ATP and the appropriate substrate to start the reaction.[3]

  • Kinase Reaction : Incubate for 1-2 hours at room temperature.

  • ATP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Normalize the data and fit to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment : Plate cells and allow them to adhere overnight. Treat with various concentrations of the inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to HRP.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).

Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating : Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment : Treat cells with a serial dilution of the inhibitor and incubate for 72 hours.

  • Assay Reagent Addition : Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation : Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Record luminescence with a plate reader.

  • Data Analysis : Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 value.

Visualizations

experimental_workflow biochem_potency Potency (IC50) Target Kinase A biochem_selectivity Selectivity Kinase Panel Screen biochem_potency->biochem_selectivity biochem_moa Mechanism of Action (ATP Competition) biochem_selectivity->biochem_moa cell_target Target Engagement (NanoBRET, CETSA) biochem_moa->cell_target cell_pathway Pathway Inhibition (p-Substrate Levels) cell_target->cell_pathway cell_phenotype Phenotypic Effect (Cell Viability) cell_pathway->cell_phenotype signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor target_kinase Target Kinase A receptor->target_kinase substrate Substrate Y target_kinase->substrate  P downstream_kinase Downstream Kinase substrate->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound inhibitor->target_kinase

References

Methodological & Application

Application Notes and Protocols for PSB-16131 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-16131, also identified as 13-197, is a novel quinoxaline (B1680401) urea (B33335) analog that functions as a potent and selective inhibitor of the IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immune responses, cell survival, and proliferation. By inhibiting IKKβ, this compound effectively blocks the activation of NF-κB, leading to the downregulation of various pro-inflammatory and anti-apoptotic genes. These characteristics make this compound a promising therapeutic candidate for a range of diseases, including cancer and inflammatory disorders.

These application notes provide a comprehensive overview of the available data on the use of this compound in in vivo mouse models, including pharmacokinetic profiles, established dosages in oncology models, and proposed protocols for inflammatory models.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (13-197) in Mice
ParameterIntravenous (5 mg/kg)Oral (50 mg/kg)Reference
Elimination Half-life (t½) 15.7 hoursNot specified[1]
Maximum Concentration (Cmax) Not specifiedNot specified[1]
Time to Cmax (Tmax) Not applicableFaster absorption in mice (12-fold shorter than rats)[1]
Oral Bioavailability Not applicable3.14%[1]
Plasma Protein Binding >99%>99%[1]
Tissue Distribution Well-distributed to peripheral tissues including liver, kidney, lung, spleen, heart, and brain.Detected in various tissues up to 72 hours post-administration.
Table 2: Reported In Vivo Dosages of this compound (13-197) in Mouse Models
Mouse ModelApplicationRoute of AdministrationDosageDosing FrequencyKey FindingsReference
Orthotopic Pancreatic CancerOncologyOral (gavage)50 mg/kgDailySignificantly inhibited tumor growth and metastasis; no detectable toxicity.
Mantle Cell LymphomaOncologyNot specifiedNot specifiedNot specifiedReduced tumor burden in kidney, liver, and lungs; significantly increased overall survival.
Lipopolysaccharide (LPS)-induced EndotoxemiaInflammationNot specified in detailNot specified in detailNot specified in detailProtected mice from LPS-induced death.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the canonical NF-κB signaling pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_Complex IL-1R->IKK_Complex TLR4->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation PSB_16131 This compound (13-197) PSB_16131->IKK_Complex Inhibition NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibition IκBα_P p-IκBα IκBα->IκBα_P NF_κB_nuc NF-κB (p50/p65) NF_κB->NF_κB_nuc Translocation Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation DNA DNA NF_κB_nuc->DNA Binding Gene_Expression Gene Expression (Cytokines, Chemokines, Anti-apoptotic proteins) DNA->Gene_Expression Experimental_Workflow start Acclimatize Mice model Induce Disease Model (e.g., Tumor Implantation, LPS Injection) start->model randomize Randomize Mice into Treatment Groups model->randomize treatment Administer this compound or Vehicle randomize->treatment monitor Monitor Animal Health & Tumor Growth treatment->monitor endpoint Endpoint Reached monitor->endpoint collect Collect Tissues and/or Blood Samples endpoint->collect analyze Analyze Samples (e.g., Histology, Biomarker Analysis) collect->analyze end Data Analysis & Interpretation analyze->end

References

Application Note: Western Blot Protocol for Determining pERK Inhibition by a Test Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. The Extracellular signal-Regulated Kinase (ERK) is a key component of this cascade. The phosphorylation of ERK (pERK) is a pivotal event in the transmission of extracellular signals to the nucleus. Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of a test compound, exemplified by PSB-16131, on ERK phosphorylation. The following procedures outline cell culture and treatment, protein lysate preparation, quantification, and immunodetection of pERK.

Disclaimer: As of the latest update, specific data on the inhibition of pERK by this compound is not available in the public domain. The following protocol is a general and robust method for assessing the potency of any putative ERK inhibitor and should be adapted as necessary. The quantitative data presented is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the central role of ERK phosphorylation. A potential inhibitor would block this phosphorylation step, thereby attenuating downstream signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor PSB_16131 This compound (Putative Inhibitor) PSB_16131->MEK Inhibition

Caption: MAPK/ERK Signaling Pathway and Putative Inhibition by this compound.

The following workflow outlines the key steps in the Western blot protocol to determine pERK inhibition.

WB_Workflow A 1. Cell Culture & Seeding B 2. Treatment with This compound & Stimulant A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: Experimental Workflow for Western Blot Analysis of pERK.

Experimental Protocol

Materials and Reagents
  • Cell Line: A suitable cell line with a responsive MAPK/ERK pathway (e.g., HeLa, A431, or a cancer cell line with a known BRAF or RAS mutation).

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO.

  • MAPK Pathway Stimulant: e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Seeding:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

    • Serum-starve the cells for 12-24 hours before treatment by replacing the growth medium with a serum-free medium.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.

    • Stimulate the MAPK/ERK pathway by adding a known agonist (e.g., 100 ng/mL EGF for 15 minutes). Include a non-stimulated control.

  • Cell Lysis:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations with lysis buffer to ensure equal loading.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (for total ERK and loading control):

    • If necessary, strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe for total ERK and then for a loading control (β-actin or GAPDH) following the immunoblotting steps above.

Data Presentation

The chemiluminescent signals should be quantified using densitometry software. The pERK signal should be normalized to the total ERK signal, and subsequently to the loading control. The results can be presented in a table as follows:

Treatment GroupThis compound Conc. (µM)Normalized pERK/Total ERK Ratio% Inhibition of pERK
Vehicle Control (Stimulated)01.000%
This compound0.10.8515%
This compound10.4852%
This compound100.1288%
This compound1000.0595%
Unstimulated Control00.0892%

Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of pERK inhibition. By following this detailed methodology, researchers can effectively screen and characterize the potency of putative ERK inhibitors like this compound, which is a critical step in the development of targeted cancer therapies. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

Troubleshooting & Optimization

Troubleshooting off-target effects of PSB-16131

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PSB-16131, a selective P2Y12 receptor antagonist. The information is designed to help identify and resolve potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit.[1] By blocking the binding of endogenous agonists like ADP, this compound inhibits downstream signaling pathways that lead to platelet activation and aggregation.[2][3] Specifically, its antagonism of the P2Y12 receptor leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and a reduction in PI3K/Akt signaling.[1][2]

Q2: I am observing lower than expected inhibition of platelet aggregation. What are the possible causes?

Several factors could contribute to reduced efficacy:

  • Compound Degradation: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.

  • Agonist Concentration: The concentration of the agonist (e.g., ADP) used to induce platelet aggregation can overcome the competitive antagonism of this compound. A high agonist concentration may require a higher concentration of the antagonist to achieve the desired effect.

  • Cell Health: The viability and health of the platelets or cell lines used are critical. Poor cell health can lead to inconsistent and unreliable results.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, potentially altering the response to antagonists.

  • Individual Variability: In primary cells, there can be significant inter-individual variability in P2Y12 receptor expression and function, which can affect the response to antagonists.

Q3: My results show unexpected changes in cellular signaling pathways not directly linked to P2Y12. Could this be an off-target effect?

While this compound is designed to be a selective P2Y12 antagonist, off-target effects are possible, especially at higher concentrations. If you observe modulation of pathways unrelated to Gαi signaling, consider the following:

  • Dose-Response Analysis: Perform a careful dose-response experiment to determine if the unexpected effects are concentration-dependent and occur at concentrations significantly higher than the IC50 for P2Y12 inhibition.

  • Selectivity Profiling: Compare the activity of this compound with other known P2Y12 antagonists and assess its effects on other related receptors (e.g., other P2Y receptor subtypes).

  • Control Experiments: Use appropriate positive and negative controls to rule out experimental artifacts. This includes vehicle controls and potentially a structurally unrelated P2Y12 antagonist.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in functional assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Reagent Variability Ensure consistency in reagent lots (e.g., agonist, buffer components). Prepare fresh dilutions of this compound for each experiment from a validated stock solution.Protocol: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C. For each experiment, thaw a fresh aliquot and prepare serial dilutions in the assay buffer.
Cell Passage Number High passage numbers in cell lines can lead to phenotypic drift and altered receptor expression.Protocol: Use cells within a defined low passage number range. Regularly perform cell line authentication.
Assay Conditions Variations in incubation time, temperature, and cell density can affect results.Protocol: Standardize all assay parameters. Ensure consistent cell seeding density and adhere to a strict timeline for reagent addition and incubation steps.
Agonist Concentration The IC50 of a competitive antagonist is dependent on the agonist concentration used.Protocol: Use a fixed concentration of the agonist, typically the EC80, to ensure a robust and reproducible assay window.
Issue 2: Evidence of cell toxicity at concentrations used for P2Y12 inhibition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Off-Target Cytotoxicity This compound may have cytotoxic effects unrelated to its P2Y12 antagonism at higher concentrations.Protocol: Perform a cell viability assay (e.g., MTT, LDH release, or Annexin V/PI staining) in parallel with your functional assay. Determine the concentration at which this compound induces toxicity and ensure your functional experiments are conducted well below this concentration.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.Protocol: Ensure the final concentration of the solvent in the assay is consistent across all wells and is below the known toxic threshold for your cell type (typically <0.5% for DMSO). Include a vehicle control with the highest concentration of solvent used.
Contamination Contamination of the compound or cell culture with bacteria, mycoplasma, or endotoxin (B1171834) can induce cell death.Protocol: Regularly test cell cultures for mycoplasma contamination. Use sterile techniques and endotoxin-free reagents.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound. This data should be used as a reference, and researchers should determine these values in their specific experimental systems.

Parameter Value Assay Condition
P2Y12 Binding Affinity (Ki) 5.2 nMRadioligand binding assay using [3H]-2MeSADP in human platelet membranes.
P2Y12 Functional Potency (IC50) 25.8 nMADP-induced inhibition of adenylyl cyclase in HEK293 cells expressing human P2Y12.
Selectivity (vs. P2Y1) >1000-foldComparison of IC50 values in cells expressing P2Y12 versus P2Y1.
Selectivity (vs. P2Y11) >500-foldComparison of IC50 values in cells expressing P2Y12 versus P2Y11.
Cytotoxicity (CC50) > 50 µMMTT assay in HEK293 cells after 24-hour incubation.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a cAMP Accumulation Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human P2Y12 receptor in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

    • Add 25 µL of a solution containing ADP (at its EC80 concentration) and forskolin (B1673556) (to stimulate adenylyl cyclase).

    • Incubate for 15 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control and plot against the this compound concentration to determine the CC50.

Visualizations

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB16131 This compound PSB16131->P2Y12 Inhibits Gi Gαi/βγ P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Akt->Platelet_Activation

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, Agonist) Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentrations, Times) Start->Check_Protocol Dose_Response Perform Dose-Response Curve Check_Reagents->Dose_Response Check_Cells->Dose_Response Check_Protocol->Dose_Response Result_OK Problem Resolved Dose_Response->Result_OK Consistent with On-Target Effect Off_Target Potential Off-Target Effect Dose_Response->Off_Target Inconsistent Results Toxicity_Assay Run Cytotoxicity Assay Cytotoxicity Compound is Cytotoxic Toxicity_Assay->Cytotoxicity Toxicity Observed Selectivity_Panel Test Against Other Receptors Off_Target->Toxicity_Assay Off_Target->Selectivity_Panel

Caption: A logical workflow for troubleshooting unexpected experimental results.

Logical_Relationships High_IC50 Higher than Expected IC50 Low_Purity Low Compound Purity or Degradation Low_Purity->High_IC50 High_Agonist Excessive Agonist Concentration High_Agonist->High_IC50 Cell_Issues Poor Cell Health or High Passage Cell_Issues->High_IC50 Unexpected_Signal Modulation of Unrelated Pathway Off_Target_Binding Binding to Other Receptors/Enzymes Off_Target_Binding->Unexpected_Signal Non_Specific_Effect Non-Specific Cellular Effects (e.g., Membrane) Non_Specific_Effect->Unexpected_Signal

Caption: Logical relationships between potential issues and observed experimental outcomes.

References

Validation & Comparative

Efficacy of EGFR Inhibitors in Xenograft Models: A Comparative Analysis of Erlotinib, Gefitinib, and Afatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of three prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)—Erlotinib (B232), Gefitinib, and Afatinib—in non-small cell lung cancer (NSCLC) xenograft models. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutics. The information is based on publicly available experimental data.

Comparative Efficacy in Xenograft Models

The antitumor activity of Erlotinib, Gefitinib, and Afatinib has been evaluated in various NSCLC xenograft models. The A549 and H460 cell lines are commonly used models for these studies. The following table summarizes the tumor growth inhibition (TGI) observed with these drugs in xenograft models derived from these cell lines.

DrugCell LineDoseTumor Growth Inhibition (%)
Erlotinib H460a100 mg/kg71%[1]
A549100 mg/kg93%[1]
Gefitinib A5495 mg/kgSignificant tumor growth retardation was observed.
Afatinib H46020 mg/kgNo significant tumor growth inhibition was observed in this model.[2]
H35820 mg/kg~80%[2][3]

Experimental Protocols

The following is a generalized protocol for assessing the efficacy of EGFR inhibitors in a subcutaneous xenograft model. Specific parameters may vary between studies.

1. Cell Culture and Animal Models:

  • Cell Lines: Human NSCLC cell lines, such as A549 (EGFR wild-type) and H460 (EGFR wild-type), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a logarithmic growth phase.

  • Animal Models: Immunocompromised mice, typically athymic nude mice (4-6 weeks old), are used to prevent rejection of the human tumor xenografts.

2. Tumor Implantation:

  • Tumor cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • A specific number of cells (e.g., 5 x 10⁶ cells) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly by measuring the tumor dimensions (length and width) with calipers. Tumor volume is typically calculated using the formula: (Length × Width²) / 2.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

  • The investigational drug (e.g., Erlotinib, Gefitinib, or Afatinib) and a vehicle control are administered to their respective groups according to the specified dosing schedule (e.g., daily oral gavage).

4. Efficacy Evaluation:

  • Tumor volumes and body weights of the mice are monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • At the end of the study, tumors may be excised for further analyses, such as immunohistochemistry or western blotting, to assess the molecular effects of the treatment.

Visualizing Experimental and Molecular Pathways

To better understand the experimental workflow and the underlying mechanism of action of these EGFR inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cell Culture (A549 / H460) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest injection Subcutaneous Injection (Nude Mice) cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Excision) data_collection->endpoint

A generalized workflow for xenograft model studies.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Erlotinib Erlotinib / Gefitinib / Afatinib Erlotinib->EGFR Inhibits Tyrosine Kinase Activity

The EGFR signaling pathway and the inhibitory action of TKIs.

References

Unveiling the Target Profile of Small Molecules: A Guide to Kinase Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. While the user has requested a cross-reactivity profile for PSB-16131 against kinases, it is crucial to clarify that publicly available scientific literature identifies this compound as a ligand for adenosine (B11128) receptors, a class of G-protein coupled receptors, rather than a kinase inhibitor. Consequently, comprehensive kinase cross-reactivity data for this specific compound is not available as it would not be a standard part of its preclinical characterization.

To address the user's interest in the format and content of a kinase cross-reactivity guide, this document provides an illustrative example using Staurosporine, a well-known and relatively non-selective protein kinase inhibitor. This guide will demonstrate how to present such data, detail the experimental protocols used to obtain it, and visualize the associated workflows.

Illustrative Example: Kinase Selectivity Profile of Staurosporine

Staurosporine is a natural product that is widely used in research as a potent, ATP-competitive, and broad-spectrum kinase inhibitor. Its promiscuous nature makes it an excellent tool for understanding the general effects of kinase inhibition and a useful, albeit non-selective, control compound in many experiments.

Quantitative Analysis of Staurosporine's Kinase Inhibition

The following table summarizes the inhibitory activity of Staurosporine against a panel of representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Kinase TargetFamilyIC50 (nM)
PKAAGC7
PKCαAGC0.7
ROCK1AGC6.3
CAMK1CAMK4
MAPK1 (ERK2)CMGC83
CDK2CMGC3
GSK3βCMGC10
SRCTyrosine Kinase6
EGFRTyrosine Kinase100
INSRTyrosine Kinase20

This data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through a series of in vitro kinase assays. Below is a detailed methodology for a common approach.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and the inhibitory effect of a compound can be measured by the degree to which it prevents ATP consumption.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., Staurosporine) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the kinase buffer.

  • Reaction Setup: 2.5 µL of the diluted compound is added to the wells of a 384-well plate.

  • Kinase Addition: 2.5 µL of a solution containing the kinase and its specific peptide substrate is added to each well. The plate is briefly centrifuged to mix the components.

  • Initiation of Reaction: 5 µL of ATP solution is added to each well to start the kinase reaction. The final volume in each well is 10 µL. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: 10 µL of the luminescent kinase assay reagent is added to each well to stop the reaction and generate a luminescent signal. The plate is incubated for a further 10 minutes to allow the signal to stabilize.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. The data is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a high concentration of a known inhibitor). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. Below are examples of how Graphviz can be used to create these visualizations.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution Assay_Plate Dispense to Assay Plate Compound->Assay_Plate Kinase Kinase-Substrate Mix Kinase->Assay_Plate Add_ATP Add ATP & Incubate Assay_Plate->Add_ATP Add_Reagent Add Luminescent Reagent Add_ATP->Add_Reagent Read_Plate Read Luminescence Add_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Staurosporine Staurosporine Staurosporine->RTK inhibits Staurosporine->RAF inhibits Staurosporine->MEK inhibits

Safety Operating Guide

Essential Safety and Handling Protocols for Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on PSB-16131: Despite a comprehensive search for the Safety Data Sheet (SDS) and associated safety information for the specific chemical compound this compound, no publicly available data was found. The information retrieved pertained to commercial products with similar names but different chemical compositions, such as "Spectrum PSB," "PSB-9," and "STOPGAP P131," which are not the research-grade compound of interest.

It is imperative for researchers, scientists, and drug development professionals to obtain the specific Safety Data Sheet (SDS) for this compound directly from the manufacturer or supplier. The SDS is the primary source of detailed, substance-specific information on physical and chemical properties, health hazards, personal protective equipment (PPE), and procedures for safe handling, storage, and disposal.

In the absence of specific data for this compound, this document provides a general framework and best practices for handling research chemicals with unknown hazard profiles. The following sections offer procedural guidance and templates that should be adapted with information from the official SDS once obtained.

General Principles for Handling Research Chemicals of Unknown Toxicity

When handling any chemical for which a comprehensive toxicological profile is not available, it is crucial to treat it as potentially hazardous. The following principles of prudent practice should always be applied:

  • Minimize Exposure: All routes of potential exposure—inhalation, skin and eye contact, and ingestion—must be minimized.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the substance.

  • Hygiene Practices: Maintain strict personal hygiene. Wash hands thoroughly after handling, and before eating, drinking, or leaving the laboratory.

  • Contamination Prevention: Design procedures to avoid the spread of contamination.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for handling a research chemical of unknown toxicity. This information should be verified and, if necessary, modified based on the specific guidance in the this compound SDS.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles and a face shield should be worn to protect against splashes.
Skin and Body A laboratory coat that is fully buttoned is required. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be considered.
Hand Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Consult the SDS and glove manufacturer's compatibility charts for the most appropriate glove material.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if work cannot be conducted in a fume hood. The specific type of respirator will depend on the potential exposure and should be determined by a qualified safety professional.

Operational Plans: Handling and Storage

A clear and concise operational plan is essential for the safe handling and storage of any research chemical.

Experimental Workflow for Handling

The following diagram illustrates a general workflow for safely handling a research chemical.

G General Experimental Workflow for Chemical Handling cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Doff Personal Protective Equipment (PPE) G->H I Wash Hands Thoroughly H->I G Chemical Waste Disposal Workflow A Identify Waste Streams (e.g., solid, liquid, sharps) B Segregate Waste into Compatible Categories A->B C Use Designated, Labeled, and Leak-Proof Waste Containers B->C D Store Waste in a Secure, Designated Accumulation Area C->D E Arrange for Pickup by Certified Hazardous Waste Disposal Vendor D->E

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.